N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide
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Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission, immune response, and vasodilation .
Mode of Action
The compound interacts with nNOS by binding to its heme domain . This interaction inhibits the enzyme’s activity, preventing the production of nitric oxide . The compound’s mode of action is classified as type II inhibition , where it utilizes a hydrophobic pocket in the enzyme to achieve strong inhibitory potency and high isoform selectivity .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in the regulation of vascular tone, neurotransmission, and immune responses. Therefore, the inhibition of nNOS can have significant effects on these physiological processes .
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This indicates that the compound may have a favorable pharmacokinetic profile.
Result of Action
The inhibition of nNOS by the compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, the reduction of nitric oxide levels can potentially alleviate neuronal damage caused by excessive nitric oxide .
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a complex chemical compound belonging to the class of pyrazolo-pyrimidines, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24FN5O2, with a molecular weight of approximately 433.487 g/mol. The compound exhibits a multifaceted structure characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity.
Anticancer Activity
Recent research has highlighted the anticancer properties of pyrazolo-pyrimidine derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. In studies involving related pyrazolo[3,4-d]pyrimidines, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the micromolar range against breast cancer cells (MDA-MB-231), indicating promising anticancer activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 | 27.6 |
Compound B | MDA-MB-231 | 29.3 |
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro- | Not yet determined |
Antimicrobial Activity
The potential antimicrobial properties of pyrazolo-pyrimidine derivatives have also been explored. Compounds structurally similar to this compound have shown effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting low micromolar activity . This suggests that further investigation into the antimicrobial efficacy of this specific compound could be warranted.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various substituted pyrazolo[3,4-d]pyrimidines and evaluated their biological activities. Among these compounds, several exhibited significant anticancer properties and low toxicity profiles in human cell lines .
- Molecular Docking Studies : Molecular docking simulations have indicated that derivatives similar to this compound can effectively bind to proteins involved in critical cellular signaling pathways. These interactions are crucial for understanding the compound's mechanism and optimizing its therapeutic potential .
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-2-20(18-8-4-3-5-9-18)23(31)26-11-12-30-22-21(14-28-30)24(32)29(16-27-22)15-17-7-6-10-19(25)13-17/h3-10,13-14,16,20H,2,11-12,15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVVIVHWWMCAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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